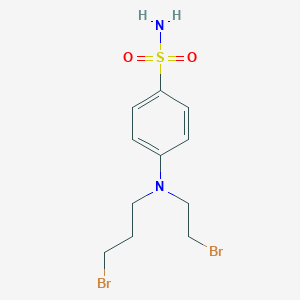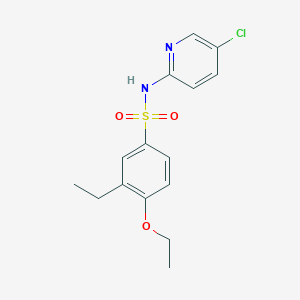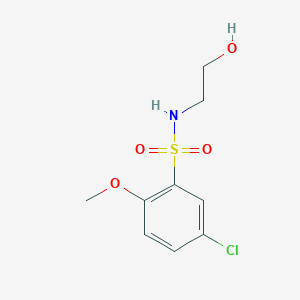
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, commonly known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of extracellular matrix (ECM) components, playing a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
BB-94 selectively inhibits the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide by binding to their active site and preventing the degradation of ECM components. 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide play a crucial role in tissue remodeling and repair, but their overexpression and activity can lead to pathological conditions. BB-94 has been shown to inhibit the activity of various 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
BB-94 has been shown to have various biochemical and physiological effects in different diseases. In cancer, BB-94 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell invasion and migration. In arthritis, BB-94 has been shown to reduce cartilage degradation, synovitis, and bone erosion. In cardiovascular diseases, BB-94 has been shown to reduce myocardial infarction size, improve left ventricular function, and reduce fibrosis.
实验室实验的优点和局限性
BB-94 has several advantages as a research tool. It is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, allowing for specific inhibition of the enzyme activity. It has been extensively studied and validated in various disease models, providing a reliable research tool. However, BB-94 also has limitations. It is a small molecule inhibitor, and its efficacy may be affected by factors such as solubility, stability, and bioavailability. It may also have off-target effects on other enzymes, leading to potential side effects.
未来方向
BB-94 has shown promising results in various disease models, and future research may focus on its potential therapeutic applications. For example, in cancer research, BB-94 may be used in combination with other chemotherapeutic agents to improve efficacy and reduce side effects. In arthritis research, BB-94 may be used in combination with anti-inflammatory drugs to improve disease outcomes. In cardiovascular research, BB-94 may be used to prevent cardiac remodeling and fibrosis after myocardial infarction. Additionally, future research may focus on developing more potent and selective MMP inhibitors based on the structure of BB-94.
Conclusion
BB-94 is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable research tool. Future research may focus on its potential therapeutic applications and the development of more potent and selective MMP inhibitors.
合成方法
BB-94 can be synthesized by reacting 4-aminobenzenesulfonamide with 2-bromoethyl bromide and 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction yields BB-94 as a white solid with a purity of over 99%.
科学研究应用
BB-94 has been widely used in scientific research to study the role of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In arthritis research, BB-94 has been shown to reduce joint destruction and inflammation by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In cardiovascular research, BB-94 has been shown to improve cardiac function and reduce fibrosis by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide.
属性
CAS 编号 |
1421-00-7 |
|---|---|
分子式 |
C11H16Br2N2O2S |
分子量 |
400.13 g/mol |
IUPAC 名称 |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
InChI 键 |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
其他 CAS 编号 |
1421-00-7 |
同义词 |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)




